
(4-Ethoxyphenyl)(4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxyphenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzophenone, where one phenyl ring is substituted with an ethoxy group and the other with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)(4-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-ethoxybenzoyl chloride and 4-nitrobenzene.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and avoid side reactions.
Procedure: The 4-ethoxybenzoyl chloride is added dropwise to a solution of 4-nitrobenzene and AlCl3 in dichloromethane. The mixture is stirred at low temperature, then gradually warmed to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring uniform mixing and temperature control.
Automated Systems: Employing automated systems for precise addition of reactants and monitoring of reaction conditions.
Purification: Utilizing industrial-scale purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethoxyphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-ethoxyphenyl)(4-aminophenyl)methanone.
Oxidation: 4-ethoxybenzoic acid and 4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxyphenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Ethoxyphenyl)(4-nitrophenyl)methanone depends on its chemical structure and the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The ethoxy group is oxidized to a carboxylic acid through the formation of intermediate species such as aldehydes and alcohols.
Substitution: Electrophilic substitution reactions involve the formation of a reactive intermediate, such as a nitronium ion or halonium ion, which then reacts with the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
(4-Ethoxyphenyl)(4-nitrophenyl)methanone can be compared with other similar compounds, such as:
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but with a methoxy group instead of an ethoxy group. It may have different reactivity and physical properties.
(4-Chlorophenyl)(4-nitrophenyl)methanone: Contains a chlorine atom instead of an ethoxy group, leading to different chemical behavior and applications.
(4-Hydroxyphenyl)(4-nitrophenyl)methanone:
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Eigenschaften
CAS-Nummer |
69557-75-1 |
|---|---|
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
(4-ethoxyphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H13NO4/c1-2-20-14-9-5-12(6-10-14)15(17)11-3-7-13(8-4-11)16(18)19/h3-10H,2H2,1H3 |
InChI-Schlüssel |
COIVDSVHFKCYDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


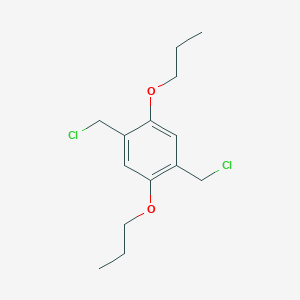
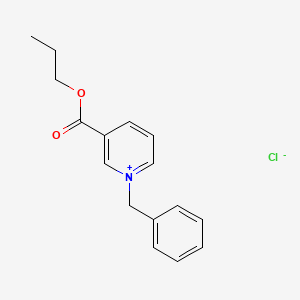
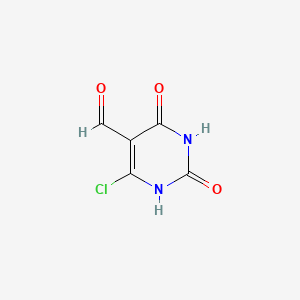

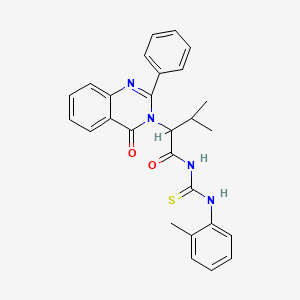
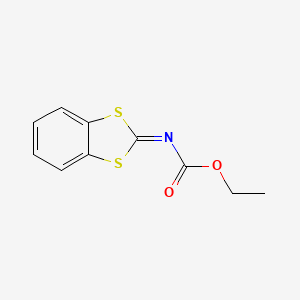
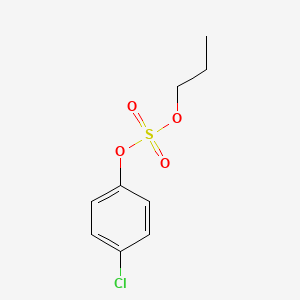
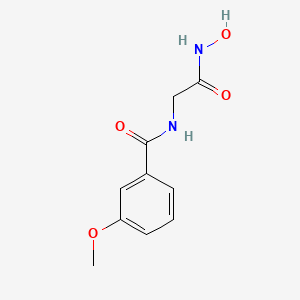


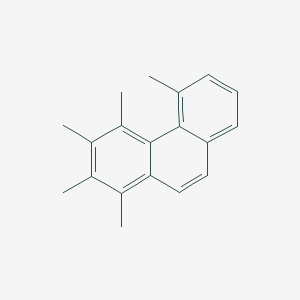
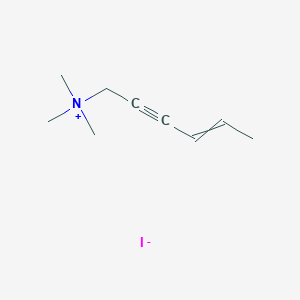
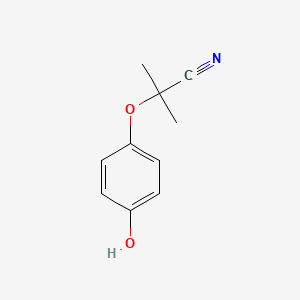
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
